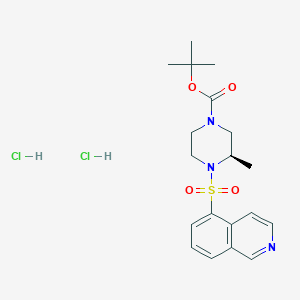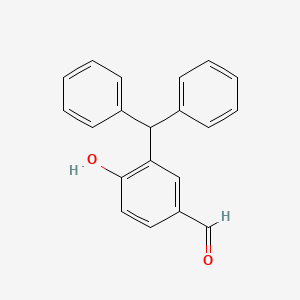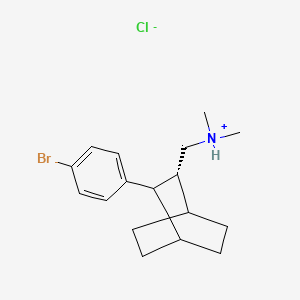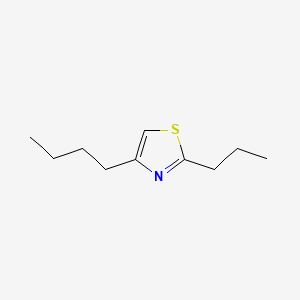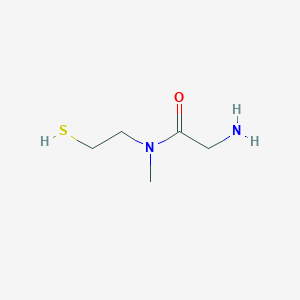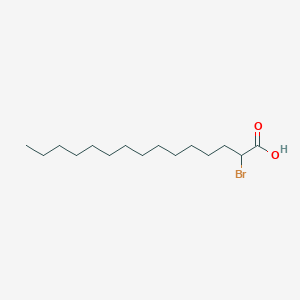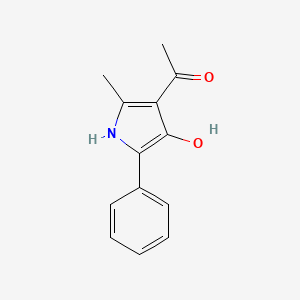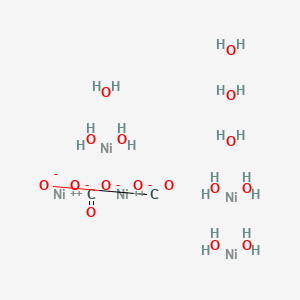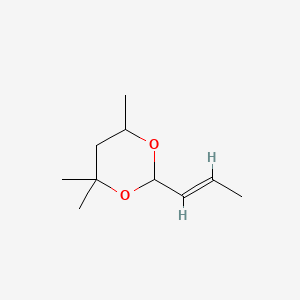
4,4,6-Trimethyl-2-(1-propenyl)-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,6-Trimethyl-2-(1-propenyl)-1,3-dioxane is an organic compound with a unique structure that includes a dioxane ring substituted with trimethyl and propenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6-Trimethyl-2-(1-propenyl)-1,3-dioxane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of 4,4,6-trimethyl-2-heptenyl derivatives, which are reacted with suitable reagents to form the desired dioxane ring structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent extraction, distillation, and crystallization are often employed to isolate and purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,4,6-Trimethyl-2-(1-propenyl)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other electrophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
4,4,6-Trimethyl-2-(1-propenyl)-1,3-dioxane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4,4,6-Trimethyl-2-(1-propenyl)-1,3-dioxane involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target molecules and modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4,6-Trimethyl-2-heptenyl derivatives: These compounds share a similar structural framework but differ in the functional groups attached to the dioxane ring.
Other dioxane derivatives: Compounds with different substituents on the dioxane ring, which may exhibit different chemical and biological properties.
Eigenschaften
CAS-Nummer |
6413-74-7 |
|---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
4,4,6-trimethyl-2-[(E)-prop-1-enyl]-1,3-dioxane |
InChI |
InChI=1S/C10H18O2/c1-5-6-9-11-8(2)7-10(3,4)12-9/h5-6,8-9H,7H2,1-4H3/b6-5+ |
InChI-Schlüssel |
KYIPJDJFXLVIDL-AATRIKPKSA-N |
Isomerische SMILES |
C/C=C/C1OC(CC(O1)(C)C)C |
Kanonische SMILES |
CC=CC1OC(CC(O1)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



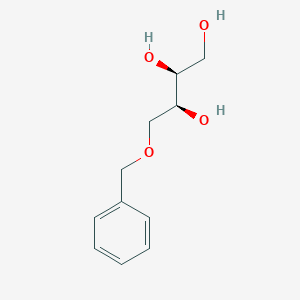
![1-[(E)-Styryl]-3-[(Z)-styryl]benzene](/img/structure/B13783916.png)
![N-[4-[4-[4-[[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]-phenylphosphoryl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B13783919.png)
